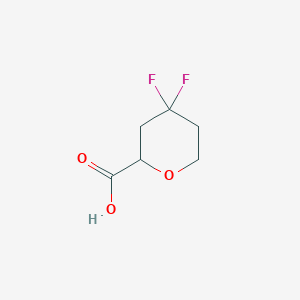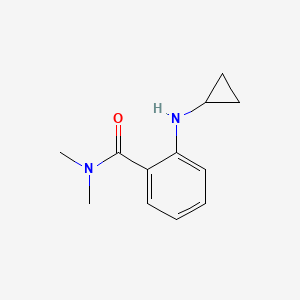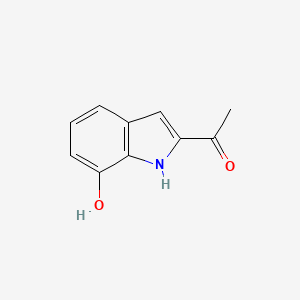
1-(7-Hydroxy-1H-indol-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Hydroxy-1H-indol-2-yl)ethanone is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals due to their diverse biological activities
Preparation Methods
The synthesis of 1-(7-Hydroxy-1H-indol-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazines react with ketones or aldehydes under acidic conditions . Another approach includes the use of palladium-catalyzed cross-coupling reactions, which have been shown to be effective in constructing indole derivatives . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing advanced catalytic systems and reaction conditions.
Chemical Reactions Analysis
1-(7-Hydroxy-1H-indol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Investigated for its role in biological processes and as a potential therapeutic agent.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(7-Hydroxy-1H-indol-2-yl)ethanone involves its interaction with various molecular targets and pathways. In biological systems, it can bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects . The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
1-(7-Hydroxy-1H-indol-2-yl)ethanone can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
1-(7-hydroxy-1H-indol-2-yl)ethanone |
InChI |
InChI=1S/C10H9NO2/c1-6(12)8-5-7-3-2-4-9(13)10(7)11-8/h2-5,11,13H,1H3 |
InChI Key |
PUWHREARUIHDFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(N1)C(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


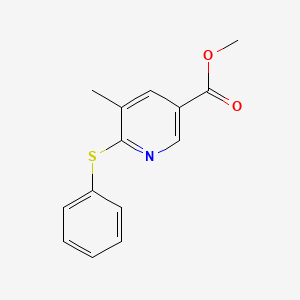
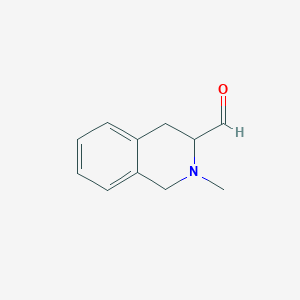
![Ethyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13021365.png)
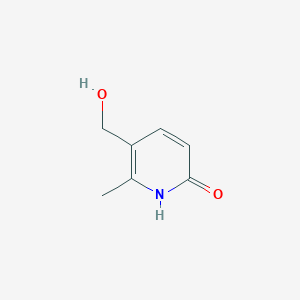
![N1-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethane-1,2-diamine](/img/structure/B13021373.png)
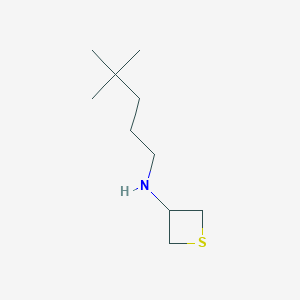
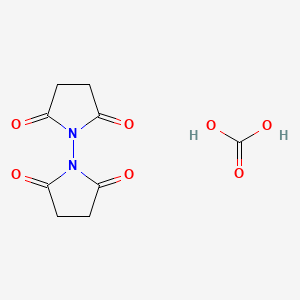
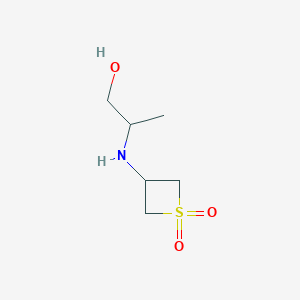
![Tert-butyl 2-methyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13021386.png)
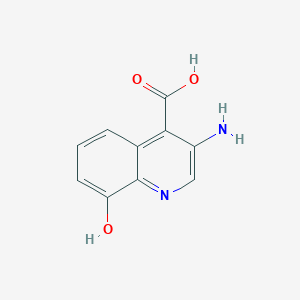
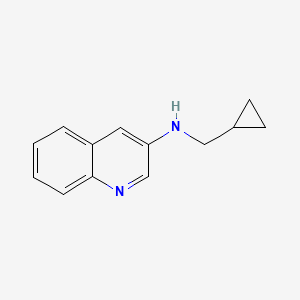
![5-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13021395.png)
